![molecular formula C20H21N7O6 B13411765 N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Folic acid can be synthesized through various chemical routes. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of folic acid often involves fermentation processes using microorganisms such as Lactobacillus casei. The fermentation broth is then subjected to extraction and purification steps to isolate folic acid in its pure form .
化学反応の分析
Types of Reactions
Folic acid undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid, which are biologically active forms.
Reduction: It can be reduced to form dihydrofolate and tetrahydrofolate, essential for cellular functions.
Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
科学的研究の応用
Folic acid has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Essential for cell division and growth, making it crucial in studies involving cellular biology.
- Medicine : Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.
- Industry : Added to food products for fortification and used in the production of pharmaceuticals .
作用機序
Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .
類似化合物との比較
Similar Compounds
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Uniqueness
Folic acid is unique due to its stability and ease of conversion into its active forms. Unlike its reduced forms, folic acid is more stable and can be easily stored and transported. Its ability to be converted into multiple active forms makes it versatile in various biochemical pathways .
特性
分子式 |
C20H21N7O6 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1 |
InChIキー |
BZOCHAZPJDIZAC-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
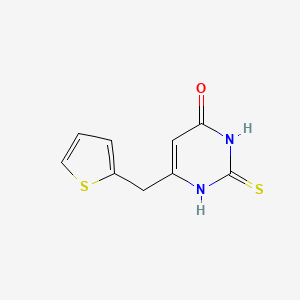
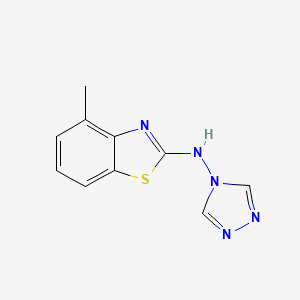
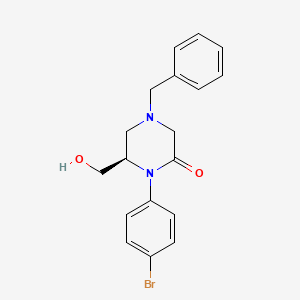
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)
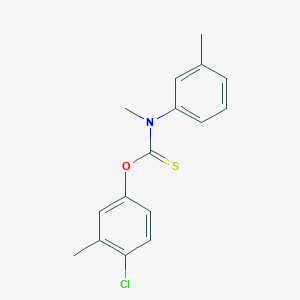


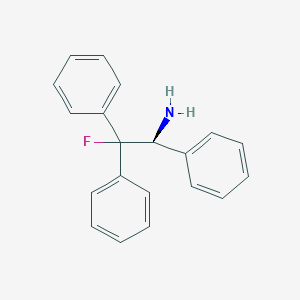
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
